2-Ethyl-6-tetrahydropyranoxy-1-hexanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-6-tetrahydropyranoxy-1-hexanol is an organic compound with the molecular formula C13H26O3. It is a member of the alcohol family and features a unique structure that includes an oxane ring and a hexanol chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-6-tetrahydropyranoxy-1-hexanol typically involves the reaction of 2-ethylhexanol with oxirane under controlled conditions. The reaction is catalyzed by an acid or base to facilitate the opening of the oxirane ring and its subsequent attachment to the hexanol chain. The reaction conditions, such as temperature and pressure, are carefully monitored to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency. The use of advanced catalysts and automated systems helps in scaling up the production while maintaining the quality of the compound. The industrial process also includes purification steps such as distillation and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-Ethyl-6-tetrahydropyranoxy-1-hexanol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-ethyl-6-(oxan-2-yloxy)hexanoic acid.
Reduction: Formation of 2-ethyl-6-(oxan-2-yloxy)hexane.
Substitution: Formation of 2-ethyl-6-(oxan-2-yloxy)hexyl chloride or bromide.
Scientific Research Applications
2-Ethyl-6-tetrahydropyranoxy-1-hexanol has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biological systems and interactions with enzymes.
Medicine: Explored for its therapeutic properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Ethyl-6-tetrahydropyranoxy-1-hexanol involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, influencing biochemical pathways and cellular processes. The oxane ring and hexanol chain contribute to its reactivity and ability to modulate biological activities .
Comparison with Similar Compounds
Similar Compounds
2-Ethylhexanol: A related compound with a similar structure but lacking the oxane ring.
Hexan-1-ol: A simpler alcohol with a straight-chain structure.
Oxan-2-ol: A compound featuring the oxane ring but with different substituents.
Uniqueness
2-Ethyl-6-tetrahydropyranoxy-1-hexanol stands out due to its combination of an oxane ring and a hexanol chain, which imparts unique chemical and physical properties. This structural uniqueness makes it valuable in various applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
2-ethyl-6-(oxan-2-yloxy)hexan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O3/c1-2-12(11-14)7-3-5-9-15-13-8-4-6-10-16-13/h12-14H,2-11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVNPBSROJVKIEA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CCCCOC1CCCCO1)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.